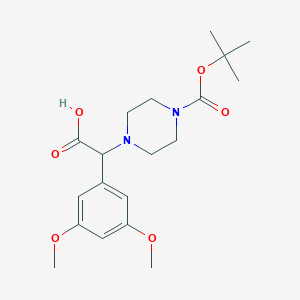

2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₓ at 275 nm (π→π* transition of the dimethoxyphenyl group) and a weaker band at 320 nm (n→π* of the carbonyl).

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies at the M06/6-311G(d,p) level reveal electronic properties:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

- Charge Distribution : The Boc group withdraws electron density from the piperazine ring (+0.32 e on N), while the dimethoxyphenyl donates electrons (-0.18 e on OCH₃).

Table 2: DFT-derived bond lengths and angles

| Bond/Angle | Value |

|---|---|

| C=O (Boc) | 1.23 Å |

| C–O (Acetic acid) | 1.41 Å |

| N–C (Piperazine) | 1.47 Å |

| Dihedral (Boc-Phe) | 52.03° |

Comparative Structural Analysis with Related Piperazine-Acetic Acid Derivatives

Table 3: Structural comparison with analogs

The 3,5-dimethoxy groups enhance solubility via polar interactions, whereas cyano or thiophene substituents increase lipophilicity. Piperazine ring puckering varies with substituent steric demand, influencing biological target engagement.

Propiedades

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-8-6-20(7-9-21)16(17(22)23)13-10-14(25-4)12-15(11-13)26-5/h10-12,16H,6-9H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKYCGTTWYIIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC(=C2)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376121 | |

| Record name | AG-H-57220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-69-1 | |

| Record name | α-(3,5-Dimethoxyphenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-H-57220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid typically involves:

- Introduction of the 3,5-dimethoxyphenyl moiety onto an acetic acid backbone.

- Coupling with 4-Boc-protected piperazine to form the piperazinyl-substituted acetic acid.

- Use of protecting groups (Boc) to prevent unwanted side reactions on the piperazine nitrogen atoms.

- Activation of carboxylic acid groups for amidation or esterification when necessary.

Key Preparation Methods

Coupling of 3,5-Dimethoxyphenylacetic Acid with Boc-Piperazine

The core step involves coupling 3,5-dimethoxyphenylacetic acid with 4-Boc-piperazine. This is typically achieved via amide bond formation using carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve yields and reduce side reactions.

- Solvent: Dichloromethane (DCM), ethyl acetate (EtOAc), or dimethylformamide (DMF).

- Temperature: Ambient to slightly elevated (room temperature to 40 °C).

- Time: Several hours to overnight.

- Work-up: Aqueous washes with sodium bicarbonate and acid, drying over MgSO4, filtration, and concentration.

This method ensures selective coupling of the carboxylic acid with the Boc-protected piperazine amine, yielding the desired this compound.

Protection and Deprotection Strategies

- The Boc group on piperazine nitrogen is introduced prior to coupling to protect the amine from undesired reactions.

- After coupling, if necessary, the Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for a few hours to yield the free amine derivative.

- This step is critical when further functionalization of the piperazine nitrogen is required.

Alternative Amidation Using Direct Coupling

Recent advances have demonstrated direct amidation of carboxylic acids with amines without pre-activation, using catalysts or elevated temperatures (80–100 °C) in solvents like acetonitrile. This method can be applied to the synthesis of amides such as this compound derivatives with reasonable yields and fewer steps.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3,5-Dimethoxyphenylacetic acid + Boc-piperazine + DCC/EDCI + HOBt in DCM or DMF | Coupling reaction to form amide bond | Room temperature, 12–24 h |

| 2 | Work-up with NaHCO3 and HCl aqueous solutions | Removal of coupling byproducts and purification | Drying over MgSO4, filtration |

| 3 | Optional: TFA/DCM (1:1), 2–3 h at room temp | Boc deprotection of piperazine nitrogen | For further derivatization if needed |

| 4 | Purification by column chromatography or recrystallization | Isolation of pure product | Yields typically 70–85% |

Research Findings and Optimization

- The presence of the Boc group on the piperazine nitrogen significantly improves the selectivity and yield of the amidation reaction by preventing multiple substitutions.

- The choice of coupling reagent affects the reaction efficiency; EDCI/HOBt is preferred for milder conditions and reduced side reactions compared to DCC.

- Direct amidation methods without coupling reagents have been reported but often require higher temperatures and longer reaction times, which may lead to side reactions or lower purity.

- Water-based processes for related substituted diphenylmethyl piperazines have been patented, indicating interest in greener synthesis routes, though specific application to this compound is limited.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-mediated coupling | DCC or EDCI + HOBt, DCM/DMF | High selectivity, good yields | Requires careful handling of reagents |

| Direct amidation | Elevated temp, MeCN, no coupling agent | Fewer steps, simpler reagents | Higher temp may cause side reactions |

| Boc deprotection | TFA/DCM, room temp | Clean removal of protecting group | Requires acid-sensitive substrate caution |

| Water-based synthesis (patent) | Aqueous medium, mild conditions | Environmentally friendly | Less documented for this specific compound |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free piperazine derivative.

Substitution Reactions: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Oxidation and Reduction: The phenylacetic acid moiety can be subjected to oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).

Oxidation: Jones reagent (chromic acid in acetone).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Deprotection: Free piperazine derivative.

Substitution: Substituted phenylacetic acid derivatives.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.

Chemical Biology: It serves as a building block for the development of chemical probes and bioactive molecules.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the piperazine ring and the phenylacetic acid moiety allows for interactions with various molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. The methoxy groups on the phenyl ring can enhance binding affinity and selectivity for specific targets.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Calculated based on standard atomic weights.

Key Observations:

Substituent Effects :

- 3,5-Dimethoxy vs. 3,4-Dimethoxy : The 3,5-isomer (target compound) exhibits symmetrical substitution, reducing steric hindrance compared to the 3,4-isomer. This symmetry may enhance binding to symmetric enzyme active sites .

- Methoxy vs. Chloro : Methoxy groups donate electron density via resonance, while chloro groups withdraw electrons. Chloro-substituted analogs (e.g., 2,4-dichloro) likely exhibit higher lipophilicity (logP), impacting bioavailability .

Backbone Modifications :

- Ester vs. Acid : The methyl ester analog (CAS 6512-32-9) lacks the Boc-piperazinyl group and features an ester instead of a carboxylic acid. Esters are typically more lipophilic, facilitating cellular uptake, but require hydrolysis for activation .

Actividad Biológica

2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid, identified by its CAS number 885274-69-1, is a synthetic compound belonging to the class of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry and biochemical research, particularly in the study of receptor-ligand interactions and enzyme inhibition.

Chemical Structure and Properties

The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a phenylacetic acid moiety with two methoxy groups at the 3 and 5 positions. This unique structure contributes to its biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. The presence of methoxy groups enhances binding affinity and selectivity, making it a valuable compound in drug discovery.

Applications in Research

-

Medicinal Chemistry :

- Used as an intermediate in synthesizing therapeutic agents targeting central nervous system disorders.

- Potential for developing drugs with improved efficacy and reduced side effects.

-

Biochemical Studies :

- Employed in receptor binding studies to elucidate mechanisms of action.

- Investigated for its role in enzyme inhibition, contributing to the understanding of metabolic pathways.

-

Chemical Biology :

- Acts as a building block for creating chemical probes that can modulate biological systems.

-

Industrial Applications :

- Utilized in synthesizing specialty chemicals and advanced materials due to its versatile structure.

In Vitro Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values indicating potent anti-cancer properties.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 2.41 | Enzyme inhibition |

Case Studies

- Study on Receptor Interaction : A study investigating the binding affinity of the compound to various GPCRs revealed that it acts as a partial agonist at specific receptors, suggesting potential therapeutic uses in modulating receptor activity.

- Enzyme Inhibition : Another research effort focused on the inhibition of carbonic anhydrases (CAs), where the compound showed selective inhibition at nanomolar concentrations, indicating its potential as a therapeutic agent for conditions related to CA dysregulation.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid, and how can intermediates be characterized?

Answer: The compound is synthesized via a multi-step process involving Boc-protected piperazine and dimethoxyphenylacetic acid derivatives. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the Boc-piperazinyl and dimethoxyphenyl moieties .

- Protection/deprotection : The Boc group is stable under acidic conditions but cleaved with TFA, enabling selective modification of the piperazine ring .

- Characterization : Intermediates are validated via HPLC (≥97% purity threshold) and NMR (e.g., δ 1.4 ppm for Boc CH3 groups, δ 3.8 ppm for OCH3) .

Q. How should researchers validate the structural integrity of this compound?

Answer:

- Spectroscopic methods :

- 1H/13C NMR : Confirm regiochemistry of dimethoxyphenyl groups (e.g., NOESY for spatial proximity of aromatic protons) .

- Mass spectrometry : Exact mass (380.44 g/mol) via HRMS to distinguish from isobaric impurities .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Q. What are the critical considerations for handling and storing this compound?

Answer:

- Storage : -20°C under inert gas (N2/Ar) to prevent Boc-group hydrolysis or oxidation of methoxy groups .

- Safety : Non-hazardous per GHS classification, but use PPE (gloves, goggles) due to potential irritancy of acetic acid derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer:

- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for coupling steps) using software like Gaussian or ORCA .

- Machine learning : Train models on existing reaction data (e.g., yields, solvent polarity) to recommend optimal conditions (e.g., DMF vs. THF solvent systems) .

- Example : A 2024 study demonstrated a 20% yield improvement by combining DFT calculations with Bayesian optimization of temperature and catalyst loading .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

- Case study : Discrepancies in NOE correlations might arise from rotameric flexibility of the Boc-piperazinyl group. Solutions include:

- Variable-temperature NMR : Identify dynamic effects (e.g., coalescence of peaks at elevated temperatures).

- X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents (e.g., as in related piperazine derivatives) .

Q. What strategies are effective for studying the pharmacological potential of this compound?

Answer:

- In vitro assays :

- Target engagement : Screen against GPCRs or kinases (e.g., via TR-FRET assays) due to structural similarity to bioactive piperazine derivatives .

- Metabolic stability : Use liver microsomes to assess susceptibility to CYP450-mediated Boc-group cleavage .

- In silico docking : Map interactions with targets like serotonin receptors (5-HT2A/2C) using AutoDock Vina or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.